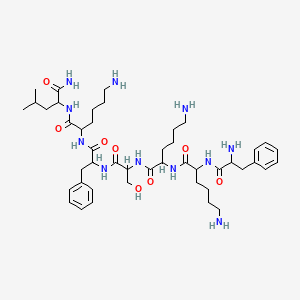

H-Phe-lys-lys-ser-phe-lys-leu-NH2

Description

Properties

IUPAC Name |

6-amino-N-[1-[[1-[[6-amino-1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73N11O8/c1-29(2)25-36(39(50)58)54-42(61)34(20-10-13-23-47)53-44(63)37(27-31-17-7-4-8-18-31)55-45(64)38(28-57)56-43(62)35(21-11-14-24-48)52-41(60)33(19-9-12-22-46)51-40(59)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,57H,9-14,19-28,46-49H2,1-2H3,(H2,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,64)(H,56,62) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDADTOEBCGDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73N11O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-lys-lys-ser-phe-lys-leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

H-Phe-lys-lys-ser-phe-lys-leu-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like lysine and serine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid side chains can be substituted with different functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine residues can lead to the formation of aldehyde or carboxyl groups.

Scientific Research Applications

H-Phe-lys-lys-ser-phe-lys-leu-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-Phe-lys-lys-ser-phe-lys-leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Peptides

Structural Analogues

Table 1: Key Structural Features

Key Observations :

Functional Analogues

Mechanistic Insights :

- MARCKS Peptide : Lysine residues interact with anionic phospholipids, while serine phosphorylation by PKC disrupts membrane binding, altering cellular signaling .

- SS-31 : The Dmt residue enhances membrane permeability and ROS scavenging in mitochondria, making it effective in ischemia-reperfusion injury .

- LKP : Thermodynamic studies (ITC) show entropy-driven binding to ACE, primarily via hydrophobic forces with Gln281 and His353 residues .

Stability and Pharmacokinetics

Table 3: Physicochemical and Stability Data

Design Considerations :

- Modifications: SS-31’s D-amino acids and Dmt enhance metabolic stability compared to the unmodified lysine-rich target peptide.

- Length : Shorter peptides like LKP exhibit rapid clearance, limiting therapeutic utility without backbone modifications .

Q & A

Basic: How can researchers confirm the identity and purity of H-Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH2?

Methodological Answer:

- Structural Confirmation : Use mass spectrometry (MS) to verify the molecular weight (expected: 896.13 g/mol, C₄₅H₇₃N₁₁O₈) and tandem MS (MS/MS) for sequence validation . Nuclear magnetic resonance (NMR) can resolve backbone and side-chain conformations, with <sup>1</sup>H and <sup>13</sup>C spectra cross-referenced against synthetic standards .

- Purity Assessment : Perform reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A purity threshold of ≥95% is recommended, with absorbance monitored at 214 nm (amide bond) or 280 nm (aromatic residues like Phe) .

Basic: What are the recommended storage conditions and stability considerations for this peptide?

Methodological Answer:

- Storage : Lyophilized peptides should be stored at -20°C in airtight, light-protected vials. For short-term use (≤1 month), dissolve in sterile water or phosphate-buffered saline (pH 7.4) and store at 4°C .

- Stability Testing : Monitor degradation via periodic HPLC and circular dichroism (CD) spectroscopy to assess secondary structure integrity (e.g., α-helix or random coil) under varying temperatures and pH .

Intermediate: How should researchers design experiments to assess this peptide’s bioactivity (e.g., neuroprotective effects)?

Methodological Answer:

- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂). Measure viability via MTT assay and apoptosis markers (e.g., caspase-3 activation) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., BDNF for neuroprotection) and negative controls (scrambled peptide sequence) .

- Mechanistic Studies : Employ Western blotting to track signaling pathways (e.g., Akt/mTOR) or fluorescence microscopy for intracellular calcium dynamics .

Advanced: How can contradictory results in bioactivity assays be systematically addressed?

Methodological Answer:

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., ELISA for protein quantification alongside Western blotting) .

- Batch Variability Check : Compare results across peptide synthesis batches to rule out impurities or misfolded structures .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-group variability. Report effect sizes and confidence intervals .

Advanced: What strategies optimize solid-phase peptide synthesis (SPPS) for this sequence?

Methodological Answer:

- Resin Selection : Use Fmoc-protected Rink amide resin for C-terminal amidation. Ensure a substitution level of 0.3–0.7 mmol/g to avoid steric hindrance .

- Coupling Challenges : Lysine residues (positions 2, 3, 6) require double coupling with HBTU/HOBt activation. Monitor by Kaiser test for free amines .

- Side Reactions : Minimize aspartimide formation at Ser-Phe (positions 4–5) by using 0.1 M HOBt in DMF and maintaining pH < 8 during deprotection .

Advanced: How can computational modeling guide structural modification of this peptide?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate peptide-membrane interactions (e.g., MARCKS protein domains) using GROMACS or AMBER. Focus on electrostatic interactions from lysine residues .

- Docking Studies : Use AutoDock Vina to predict binding to targets like calmodulin. Prioritize modifications at solvent-exposed residues (e.g., Ser<sup>4</sup>) to enhance affinity .

- QSPR Analysis : Corrogate bioactivity data with physicochemical descriptors (e.g., logP, polar surface area) to design analogs with improved BBB permeability .

Advanced: What are the best practices for reporting experimental data on this peptide?

Methodological Answer:

- Data Transparency : Include raw HPLC traces, MS spectra, and NMR assignments in supplementary materials. Use repositories like Figshare for public access .

- Reproducibility : Detail resin type, coupling times, and purification gradients. For bioassays, specify cell passage numbers and serum batch .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for research objectives .

Table 1: Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.